Cas no 313399-05-2 (4-(6-bromo-4-phenylquinazolin-2-yl)amino-N-(2-methylphenyl)benzamide)

4-(6-bromo-4-phenylquinazolin-2-yl)amino-N-(2-methylphenyl)benzamide is a quinazoline-derived compound with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a bromo-substituted quinazoline core linked to a phenylamino and benzamide moiety, offering versatility for further functionalization. The bromine atom at the 6-position enhances reactivity for cross-coupling reactions, while the phenyl and benzamide groups contribute to its binding affinity in biological systems. This compound may serve as a valuable intermediate in the synthesis of kinase inhibitors or other targeted therapeutics due to its rigid, planar structure and hydrogen-bonding capabilities. Its well-defined molecular architecture makes it suitable for structure-activity relationship studies in drug discovery.
4-(6-bromo-4-phenylquinazolin-2-yl)amino-N-(2-methylphenyl)benzamide structure
313399-05-2 structure
Product name:4-(6-bromo-4-phenylquinazolin-2-yl)amino-N-(2-methylphenyl)benzamide
CAS No:313399-05-2
MF:C28H21BrN4O
MW:509.396545171738
CID:6430218
PubChem ID:1915142

4-(6-bromo-4-phenylquinazolin-2-yl)amino-N-(2-methylphenyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • 4-(6-bromo-4-phenylquinazolin-2-yl)amino-N-(2-methylphenyl)benzamide
    • 4-((6-bromo-4-phenylquinazolin-2-yl)amino)-N-(o-tolyl)benzamide
    • Benzamide, 4-[(6-bromo-4-phenyl-2-quinazolinyl)amino]-N-(2-methylphenyl)-
    • AB00667744-01
    • Z57110415
    • SR-01000427199
    • F0411-0006
    • 4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(2-methylphenyl)benzamide
    • 313399-05-2
    • SR-01000427199-1
    • Oprea1_093294
    • AKOS001144200
    • Inchi: 1S/C28H21BrN4O/c1-18-7-5-6-10-24(18)31-27(34)20-11-14-22(15-12-20)30-28-32-25-16-13-21(29)17-23(25)26(33-28)19-8-3-2-4-9-19/h2-17H,1H3,(H,31,34)(H,30,32,33)
    • InChI Key: XIOLIFXLNDHUKR-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2=C(C=1)C(C1C=CC=CC=1)=NC(=N2)NC1C=CC(C(NC2C=CC=CC=2C)=O)=CC=1

Computed Properties

  • Exact Mass: 508.08987g/mol
  • Monoisotopic Mass: 508.08987g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 5
  • Complexity: 663
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 66.9Ų
  • XLogP3: 7

4-(6-bromo-4-phenylquinazolin-2-yl)amino-N-(2-methylphenyl)benzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0411-0006-2μmol
4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(2-methylphenyl)benzamide
313399-05-2 90%+
2μmol
$57.0 2023-08-04
Life Chemicals
F0411-0006-40mg
4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(2-methylphenyl)benzamide
313399-05-2 90%+
40mg
$140.0 2023-08-04
Life Chemicals
F0411-0006-20μmol
4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(2-methylphenyl)benzamide
313399-05-2 90%+
20μmol
$79.0 2023-08-04
Life Chemicals
F0411-0006-100mg
4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(2-methylphenyl)benzamide
313399-05-2 90%+
100mg
$248.0 2023-08-04
Life Chemicals
F0411-0006-10μmol
4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(2-methylphenyl)benzamide
313399-05-2 90%+
10μmol
$69.0 2023-08-04
Life Chemicals
F0411-0006-2mg
4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(2-methylphenyl)benzamide
313399-05-2 90%+
2mg
$59.0 2023-08-04
Life Chemicals
F0411-0006-75mg
4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(2-methylphenyl)benzamide
313399-05-2 90%+
75mg
$208.0 2023-08-04
Life Chemicals
F0411-0006-1mg
4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(2-methylphenyl)benzamide
313399-05-2 90%+
1mg
$54.0 2023-08-04
Life Chemicals
F0411-0006-4mg
4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(2-methylphenyl)benzamide
313399-05-2 90%+
4mg
$66.0 2023-08-04
Life Chemicals
F0411-0006-50mg
4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(2-methylphenyl)benzamide
313399-05-2 90%+
50mg
$160.0 2023-08-04

Additional information on 4-(6-bromo-4-phenylquinazolin-2-yl)amino-N-(2-methylphenyl)benzamide

Comprehensive Overview of 4-(6-bromo-4-phenylquinazolin-2-yl)amino-N-(2-methylphenyl)benzamide (CAS No. 313399-05-2)

4-(6-bromo-4-phenylquinazolin-2-yl)amino-N-(2-methylphenyl)benzamide, with the CAS number 313399-05-2, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This quinazoline derivative is known for its potential applications in drug discovery, particularly in the development of kinase inhibitors. The compound's unique structure, featuring a 6-bromo-4-phenylquinazolin-2-yl moiety and an N-(2-methylphenyl)benzamide group, makes it a valuable candidate for targeting specific enzymatic pathways.

In recent years, the demand for quinazoline-based compounds has surged due to their role in treating various diseases, including cancer and inflammatory disorders. Researchers are particularly interested in the 6-bromo substitution on the quinazoline ring, which enhances the compound's binding affinity to certain protein targets. The phenyl and benzamide groups further contribute to its stability and bioavailability, making it a promising lead molecule in medicinal chemistry.

The synthesis of 4-(6-bromo-4-phenylquinazolin-2-yl)amino-N-(2-methylphenyl)benzamide involves multi-step organic reactions, including condensation and amidation processes. Advanced techniques such as NMR spectroscopy and mass spectrometry are employed to confirm its purity and structural integrity. The compound's CAS registry number 313399-05-2 ensures its unambiguous identification in scientific literature and commercial databases.

One of the most frequently asked questions about this compound is its potential therapeutic applications. Preliminary studies suggest that it may inhibit specific kinases involved in cell proliferation, making it a candidate for oncology research. Additionally, its amino-N-(2-methylphenyl)benzamide moiety has been linked to anti-inflammatory properties, opening avenues for treating autoimmune conditions. These findings align with current trends in personalized medicine and targeted therapy.

From an industrial perspective, 4-(6-bromo-4-phenylquinazolin-2-yl)amino-N-(2-methylphenyl)benzamide is often sourced for high-throughput screening and combinatorial chemistry. Its molecular weight and logP value are critical parameters for drug-likeness assessments, which are essential in early-stage drug development. The compound's solubility and stability under physiological conditions are also under investigation to optimize its pharmacokinetic profile.

Environmental and safety considerations are paramount when handling this compound. While it is not classified as a hazardous material, standard laboratory precautions should be followed. Researchers are encouraged to consult the Safety Data Sheet (SDS) for detailed handling instructions. The compound's CAS No. 313399-05-2 is a key identifier for regulatory compliance and risk assessment.

In summary, 4-(6-bromo-4-phenylquinazolin-2-yl)amino-N-(2-methylphenyl)benzamide represents a cutting-edge molecule in modern drug discovery. Its structural complexity and functional versatility make it a subject of ongoing research, particularly in the context of kinase inhibition and disease modulation. As the scientific community continues to explore its potential, this compound is poised to play a pivotal role in advancing therapeutic innovations.

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